![molecular formula C36H33ClN6O2 B2538121 1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 887208-35-7](/img/no-structure.png)
1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one" belongs to a class of tricyclic heterocycles that have been investigated for their potential pharmacological activities. These compounds are structurally related to [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, which have shown high affinity for the benzodiazepine receptor and have been evaluated for their antihistaminic and inotropic activities in various studies.
Synthesis Analysis
The synthesis of related compounds has involved novel synthetic routes, including a two-step synthesis starting with an anthranilonitrile and a hydrazide . Another approach for the synthesis of similar compounds involved the cyclization of 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one with various one-carbon donors, starting from 3-methylaniline . These methods highlight the innovative routes employed to create these complex molecules.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazoloquinazolinone core, which is crucial for their biological activity. The substitution patterns on this core, particularly at the 1- and 2-positions, have been found to significantly affect their binding affinity and activity . The compounds are characterized using techniques such as IR, 1H-NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclization steps that form the triazoloquinazolinone ring system. The reactivity of the intermediates and the influence of different substituents on the final compounds' activity are critical aspects of the chemical reactions analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and purity, are determined through various analytical methods. Elemental analysis is often used to confirm the purity of the synthesized compounds . These properties are essential for understanding the compounds' behavior in biological systems and their potential as pharmacological agents.
Applications De Recherche Scientifique
Synthesis and Benzodiazepine Binding Activity : Research into tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones has led to the synthesis of compounds with high affinity for the benzodiazepine (BZ) receptor. This includes efforts to understand the role of 2-substituent and ring substitution in modifying activity, leading to the development of potent BZ antagonists for use in rat models (Francis et al., 1991).
Pharmacological Investigations : Novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and investigated for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These findings indicate potential applications as new classes of H1-antihistaminic agents (Alagarsamy et al., 2007).
Antihypertensive Activity : The synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and their evaluation for antihypertensive activity in spontaneously hypertensive rats (SHR) highlight another significant application. These compounds exhibited noteworthy antihypertensive effects, with specific derivatives showing superior activity compared to the reference standard prazosin (Alagarsamy & Pathak, 2007).
Cytotoxicity and DNA Interaction Studies : Research on the cytotoxic and antiproliferative activities of quinazoline derivatives against human tumor cell lines, such as HeLa, provides insights into their potential as anticancer drugs. These studies also explore the compounds' interactions with DNA, offering a basis for the development of new therapeutic agents (Ovádeková et al., 2005).
Quality Control and Antimalarial Activity : Efforts to develop quality control methods for quinazoline derivatives, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, underscore the importance of these compounds in pharmaceutical research, particularly as promising antimalarial agents (Danylchenko et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with 4-benzhydrylpiperazine to form the intermediate, which is then reacted with 3-oxopropionic acid to form the key intermediate. This intermediate is then reacted with 2-aminobenzonitrile to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "4-benzhydrylpiperazine", "3-oxopropionic acid", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 4-benzhydrylpiperazine in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Reaction of the intermediate with 3-oxopropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the key intermediate.", "Step 3: Reaction of the key intermediate with 2-aminobenzonitrile in the presence of a base such as sodium hydride to form the final product.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |
Numéro CAS |
887208-35-7 |
Nom du produit |
1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Formule moléculaire |
C36H33ClN6O2 |
Poids moléculaire |
617.15 |
Nom IUPAC |
1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C36H33ClN6O2/c37-30-17-9-7-15-28(30)25-42-35(45)29-16-8-10-18-31(29)43-32(38-39-36(42)43)19-20-33(44)40-21-23-41(24-22-40)34(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-18,34H,19-25H2 |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)
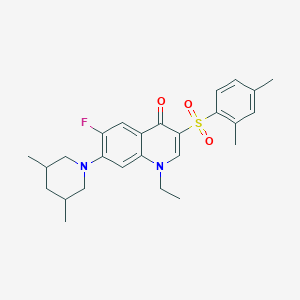

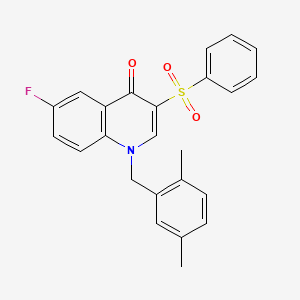
![methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate](/img/structure/B2538051.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538052.png)
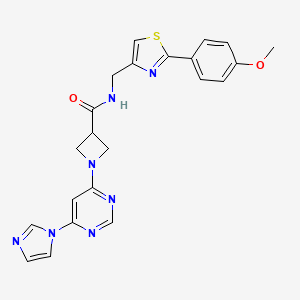
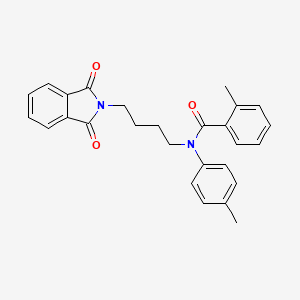
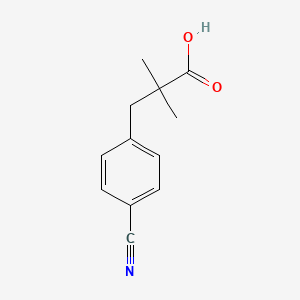
![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2538059.png)
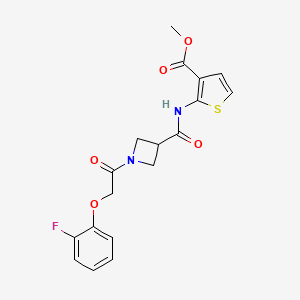
![2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2538061.png)